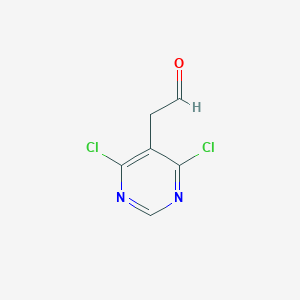

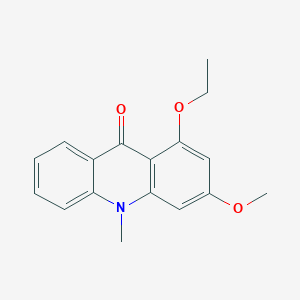

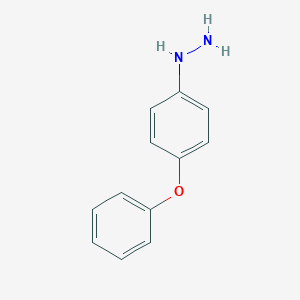

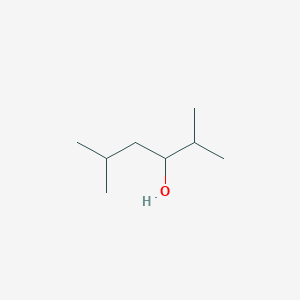

![molecular formula C9H15N3O2 B103594 3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 16252-93-0](/img/structure/B103594.png)

3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Overview

Description

Synthesis Analysis

The synthesis of diazaspirodecanedione derivatives involves various chemical reactions and starting materials. For instance, the synthesis of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives was achieved, and these compounds were evaluated for their anticonvulsant activity . Another study describes the stereoselective synthesis of 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate, showcasing a highly stereoselective process . These methods could potentially be adapted for the synthesis of "3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione" by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of diazaspirodecanedione derivatives is crucial for their biological activity. The binding studies of a series of 2-(acyl)amino-8-substituted-2,8-diazaspiro[4,5]decan-1,3-diones to muscarinic receptors indicate that even small changes in the molecular structure can significantly affect their activity . This suggests that the molecular structure of "3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione" would be critical in determining its potential as a muscarinic agonist or for other biological activities.

Chemical Reactions Analysis

The chemical reactivity of diazaspirodecanedione derivatives is highlighted by the alkylation reactions described in one of the studies. The synthesis of 6-aryl-6,7-diazaspiro[3.4]octane-5,8-diones through alkylation demonstrates the versatility of these compounds in undergoing chemical transformations . This information could be useful in predicting the reactivity of "3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione" under various conditions and in the presence of different reagents.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione," they do provide data on related compounds. For example, the anticonvulsant activity and neurotoxic effects of the synthesized derivatives were evaluated, indicating the importance of these properties in the pharmacological profile of these compounds . The physical and chemical properties such as solubility, stability, and melting point would be essential to understand for the development of "3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione" as a potential therapeutic agent.

Scientific Research Applications

Synthesis and Structural Studies

- A study by Pardali et al. (2021) developed a cost-effective synthesis method for monosubstituted spiro carbocyclic imidazolidine-2,4-diones, a class of compounds related to 3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, demonstrating high yields and no need for further purification (Pardali et al., 2021).

- Shivachev et al. (2006) analyzed the crystal structure of a related compound, revealing how molecules are held together by various hydrogen bonds and N—H⋯π interactions (Shivachev et al., 2006).

- Rohlíček et al. (2010) examined the crystal structure of (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, noting the conformation of the connected rings and hydrogen bond interactions (Rohlíček et al., 2010).

Pharmacological Research

- Madaiah et al. (2012) synthesized a series of novel derivatives and evaluated them for anticonvulsant activity, finding that several compounds showed significant protective effects on seizures (Madaiah et al., 2012).

- Tsukamoto et al. (1993) created spirooxazolidine-2,4-dione derivatives related to a muscarinic agonist and evaluated them as cholinergic agents, identifying compounds with affinity for cortical M1 receptors (Tsukamoto et al., 1993).

- Kamiński et al. (2008) synthesized new N-phenylamino derivatives and tested them for anticonvulsant properties, with certain compounds showing significant anti-seizure properties (Kamiński et al., 2008).

Material Science and Chemistry

- Sun et al. (2001) developed novel N-halamine polymeric biocides incorporating hydantoin, demonstrating high antibacterial activities and durability (Sun et al., 2001).

- Graus et al. (2010) investigated the supramolecular arrangements of spirohydantoin derivatives, discussing the influence of substituents on the cyclohexane ring in crystal structures (Graus et al., 2010).

properties

IUPAC Name |

3-amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-6-2-4-9(5-3-6)7(13)12(10)8(14)11-9/h6H,2-5,10H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETSTGCVAFKZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC1)C(=O)N(C(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394021 | |

| Record name | 3-amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | |

CAS RN |

16252-93-0 | |

| Record name | 3-amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

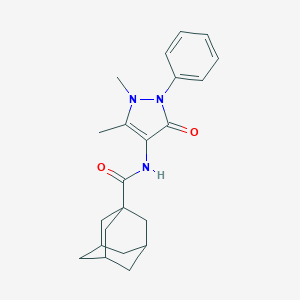

![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)